molecular formula C9H10N4O B2596106 1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2168137-63-9

1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2596106
CAS No.: 2168137-63-9
M. Wt: 190.206
InChI Key: UOKGRPSILMEABZ-UHFFFAOYSA-N
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Description

1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the alkylation of a pyrazolo[3,4-d]pyrimidine derivative with an allyl halide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or amines depending on the nucleophile used.

Scientific Research Applications

1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-methyl-4-(prop-2-en-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-methyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in scientific research .

Properties

IUPAC Name

1-methyl-4-prop-2-enoxypyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-3-4-14-9-7-5-12-13(2)8(7)10-6-11-9/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKGRPSILMEABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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